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molecular formula C12H13NO B8666032 2-isopropyl-1H-indole-3-carbaldehyde

2-isopropyl-1H-indole-3-carbaldehyde

Cat. No. B8666032
M. Wt: 187.24 g/mol
InChI Key: COROBRVRRMOXCP-UHFFFAOYSA-N
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Patent
US08097644B2

Procedure details

POCl3 (0.86 ml, 9.4 mmol) was added dropwise to anhydrous DMF (4 ml) at 0° C. with stirring. After 30 min, this solution was added dropwise to a solution of 2-isopropyl-1H-indole (Compound 38, 1.24 g, 7.8 mmol) in DMF (16 ml) at 0° C. under argon. The reaction was stirred for 1 h while it warmed up to room temperature. The reaction was diluted with EtOAc, washed with aq. NaHCO3, brine, dried over Na2SO4, and concentrated in vacuo. The residual solid was washed with Et2O to yield 2-isopropyl-1H-indole-3-carbaldehyde (Compound 39) as a beige solid.
Name
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[CH:6]([C:9]1[NH:10][C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)([CH3:8])[CH3:7].CN([CH:21]=[O:22])C>CCOC(C)=O>[CH:6]([C:9]1[NH:10][C:11]2[C:16]([C:17]=1[CH:21]=[O:22])=[CH:15][CH:14]=[CH:13][CH:12]=2)([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0.86 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
C(C)(C)C=1NC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1NC2=CC=CC=C2C1
Name
Quantity
16 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h while it
Duration
1 h
WASH
Type
WASH
Details
washed with aq. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residual solid was washed with Et2O

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C=1NC2=CC=CC=C2C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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